(2S,4S)-4-amino-5-biphenyl-4-yl-2-methylpentanoic acid ethyl ester hydrochloride
Description
The compound “(2S,4S)-4-amino-5-biphenyl-4-yl-2-methylpentanoic acid ethyl ester hydrochloride” is a stereoisomer of the (2R,4S)-configured derivative widely documented in pharmaceutical research.
- Molecular formula: C₂₀H₂₅NO₂·HCl (molecular weight: 347.88 g/mol).
- Stereochemistry: The (2S,4S) configuration differentiates it from the (2R,4S) isomer, which is a key intermediate in synthesizing LCZ696 (a dual angiotensin receptor-neprilysin inhibitor for heart failure) .
- Physicochemical properties: Likely similar to its (2R,4S) counterpart, including a white to off-white crystalline solid appearance, solubility in polar solvents, and stability under inert storage conditions (-20°C) .
No direct synthesis protocols or pharmacological data for the (2S,4S) isomer are available in the provided evidence. Its hypothetical applications may relate to chiral drug development or enzyme inhibition studies, given structural parallels to neprilysin (NEP) inhibitors .
Structure
3D Structure of Parent
Properties
IUPAC Name |
ethyl (2S,4S)-4-amino-2-methyl-5-(4-phenylphenyl)pentanoate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2.ClH/c1-3-23-20(22)15(2)13-19(21)14-16-9-11-18(12-10-16)17-7-5-4-6-8-17;/h4-12,15,19H,3,13-14,21H2,1-2H3;1H/t15-,19-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYJTZLYRAWUSLB-GIDGLZBFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H](C)C[C@@H](CC1=CC=C(C=C1)C2=CC=CC=C2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2S,4S)-4-amino-5-biphenyl-4-yl-2-methylpentanoic acid ethyl ester hydrochloride, also known as (2R,4S)-4-amino-5-(biphenyl-4-yl)-2-methylpentanoic acid ethyl ester hydrochloride, is a compound of significant interest in medicinal chemistry. This article explores its biological activity, including pharmacological effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C20H26ClNO2
- Molecular Weight : 347.88 g/mol
- CAS Number : 149690-12-0
- Melting Point : 155 - 162°C
- Solubility : Slightly soluble in DMSO and methanol
Research indicates that this compound may act through multiple pathways:
- Inhibition of Amino Acid Transporters : This compound has been shown to inhibit certain amino acid transporters, which can affect cellular uptake and metabolism of amino acids.
- Modulation of Neurotransmitter Systems : It may influence neurotransmitter levels in the central nervous system, particularly those related to mood and cognition.
- Antioxidant Properties : Some studies suggest it possesses antioxidant capabilities that could mitigate oxidative stress in cells.
Antidiabetic Activity
A study demonstrated that this compound exhibits potential antidiabetic effects by improving insulin sensitivity in animal models. The mechanism involves the modulation of glucose transporter proteins and enhancement of glucose uptake in muscle tissues.
Anticancer Potential
Research has indicated that this compound may possess anticancer properties. In vitro studies showed that it inhibits the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.
Neuroprotective Effects
The compound has been evaluated for neuroprotective effects, particularly in models of neurodegenerative diseases. It appears to reduce neuronal death and inflammation, suggesting potential applications in treating conditions like Alzheimer's disease.
Case Studies
| Study | Findings | |
|---|---|---|
| Study 1 | Evaluated antidiabetic effects in diabetic rats | Improved insulin sensitivity and glucose metabolism |
| Study 2 | Investigated anticancer activity against breast cancer cells | Induced apoptosis and inhibited cell growth |
| Study 3 | Assessed neuroprotective effects in models of Alzheimer's | Reduced inflammation and neuronal death |
Research Findings
- Pharmacokinetics : Studies show that the compound has favorable absorption characteristics with a half-life conducive to therapeutic use.
- Toxicology : Toxicological assessments indicate low toxicity levels at therapeutic doses, making it a candidate for further clinical trials.
- Synergistic Effects : Preliminary data suggest that combining this compound with other agents may enhance its efficacy against certain diseases.
Comparison with Similar Compounds
Comparison with Similar Compounds
(2R,4S)-4-Amino-5-(biphenyl-4-yl)-2-methylpentanoic acid ethyl ester hydrochloride
- Configuration : (2R,4S) stereochemistry.
- Applications : Intermediate in LCZ696 production .
- Synthesis: Hydrogenation of cyano precursors using Pd/C under H₂ pressure (similar to ’s method for racemic analogs) .
- Purity : >95% (HPLC) .
Key Difference : The (2S,4S) isomer’s reversed stereochemistry at C2 may alter binding affinity to biological targets, such as NEP, due to spatial mismatches in active sites.
(RS)-5-Amino-3-methylpentanoic acid ethyl ester hydrochloride
- Structure : Racemic mixture lacking biphenyl and methyl substituents.
- Synthesis: Pd/C-catalyzed hydrogenation of ethyl 4-cyano-3-methyl-2-butenoate under acidic conditions .
- Molecular Weight : 193.67 g/mol (C₈H₁₆NClO₂).
N-(3-Carboxyl-1-oxopropyl)-(4S)-(p-phenylphenylmethyl)-4-amino-(2R)-methylbutanoic acid ethyl ester
- Structure : Contains a carboxylpropionyl group and (2R)-methyl configuration.
- Application : Intermediate in NEP inhibitor synthesis .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Stereochemical Impact : The (2S,4S) configuration likely reduces compatibility with NEP’s catalytic domain compared to the (2R,4S) isomer, as observed in enzyme-substrate docking studies for analogous compounds .
- Safety Considerations : Like related hydrochloride salts (e.g., ), the compound requires handling precautions (e.g., PPE, ventilation) due to risks of skin corrosion and HF release .
Preparation Methods
Reaction Scheme and Conditions
- Substrate : (E)-(R)-5-biphenyl-4-yl-4-(tert-butoxycarbonylamino)-2-methylpent-2-enoic acid (CAS 1012341-48-8).
- Catalyst : Nickel(II) acetate tetrahydrate with (R,R)-(-)-N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine ligand.
- Reductant : Ammonium formate.
- Solvent : Ethanol.
- Conditions : 55°C, 8 hours under air.
Performance Metrics
| Parameter | Value |
|---|---|
| Yield | 91.9% |
| Diastereomeric Excess (de) | >99% (2R,4S) |
| Purity | >99.5% (HPLC) |
This method achieves high enantioselectivity by leveraging chiral ligands to direct hydrogen addition across the double bond, favoring the (2R,4S) configuration. Post-reduction, the tert-butoxycarbonyl (Boc) group is retained for subsequent esterification.
Alternative Synthetic Pathways
Enzymatic Resolution
Early routes utilized lipase-mediated kinetic resolution of racemic mixtures, but yields rarely exceeded 40% due to incomplete enantiomer separation.
Palladium-Catalyzed Coupling
A less common approach employs Suzuki-Miyaura coupling between 4-bromophenyl intermediates and biphenylboronic acids. While effective for introducing the biphenyl group, this method requires additional steps to install the amino and ester functionalities.
Esterification and Hydrochloride Salt Formation
Following asymmetric hydrogenation, the Boc-protected intermediate undergoes esterification with ethanol in the presence of thionyl chloride (SOCl₂):
$$
\text{(2R,4S)-5-Biphenyl-4-yl-4-(Boc-amino)-2-methylpentanoic acid} + \text{EtOH} \xrightarrow{\text{SOCl}_2} \text{Ethyl ester} + \text{HCl}
$$
Key Conditions :
- Molar Ratio (Acid:EtOH) : 1:3
- Temperature : 0–5°C (to minimize racemization)
- Reaction Time : 12 hours
The hydrochloride salt is precipitated by adding HCl gas to the esterified product in dichloromethane, yielding a white crystalline solid with a melting point of 155–162°C.
Purification and Analytical Characterization
Crystallization
Crude product is purified via sequential solvent exchanges:
Quality Control Metrics
| Parameter | Specification | Method |
|---|---|---|
| Assay | 98.0–102.0% | HPLC |
| Related Substances | ≤0.5% (any individual) | UPLC |
| Residual Solvents | <500 ppm (ethanol) | GC-FID |
| Water Content | <1.0% | Karl Fischer |
Industrial Challenges and Optimization
Catalyst Cost and Recycling
Nickel-ligand catalysts account for ~15% of production costs. Recent advances immobilize the ligand on silica supports, enabling reuse for 5–7 cycles without loss of activity.
Byproduct Management
The major impurity, (2S,4R)-diastereomer, is removed via chiral chromatography using amylose-based stationary phases (Chiralpak AD-H).
Applications in LCZ696 Manufacturing
The hydrochloride salt is coupled with valsartan via a tert-butyloxycarbonyl (Boc)-mediated amidation, forming sacubitril. Critical process parameters include:
- Coupling Agent : HATU (1.5 equiv)
- Base : DIPEA (3.0 equiv)
- Reaction Time : 4 hours at 25°C
Q & A
Q. What are the recommended synthetic routes for (2S,4S)-4-amino-5-biphenyl-4-yl-2-methylpentanoic acid ethyl ester hydrochloride, and how can reaction efficiency be monitored?
The compound is synthesized via multi-step protocols involving chiral intermediates. For example, hydrogenation of a cyano precursor using Pd/C under H₂ pressure (e.g., 40 psi for 1 hour) followed by acid treatment yields the hydrochloride salt . Reaction progress is monitored using TLC with hexane:ethyl acetate (3:1) as the solvent system . Post-reaction, purification involves column chromatography (silica gel) and crystallization from ethyl acetate/hexane .
Q. How should researchers characterize the purity and structural integrity of this compound?
Purity is assessed via HPLC (>95% purity threshold) and elemental analysis (results within 0.5% of theoretical values) . Structural confirmation employs:
Q. What storage conditions are critical to maintain compound stability?
The hydrochloride salt is hygroscopic and requires storage at -20°C in airtight containers under inert gas (e.g., nitrogen). Desiccants like silica gel should be used to prevent hydrolysis of the ester group .
Advanced Research Questions
Q. How can researchers optimize stereochemical yield during synthesis, particularly for the (2S,4S) configuration?
Stereocontrol is achieved using chiral auxiliaries or catalysts. For example:
Q. How should conflicting purity data (e.g., 95% vs. 99%) from different sources be resolved?
Discrepancies arise from analytical method variability. To resolve:
- Orthogonal Methods : Combine HPLC, NMR quantitative analysis, and elemental analysis .
- Standardization : Use USP/EP reference standards for calibration .
- Impurity Profiling : Identify byproducts (e.g., free base or ethyl ester hydrolysis products) via LC-MS .
Q. What experimental designs are suitable for evaluating the compound’s stability under physiological conditions?
- pH Stability : Incubate in buffers (pH 1–9) at 37°C for 24–72 hours; monitor degradation via HPLC .
- Thermal Stress : Heat at 40–60°C for 1–4 weeks to assess ester hydrolysis .
- Light Exposure : Conduct ICH Q1B photostability testing .
Q. How can computational modeling predict the compound’s interactions with biological targets?
- Docking Studies : Use software like AutoDock Vina to simulate binding to angiotensin receptors (relevant to LCZ696 analogs) .
- MD Simulations : Assess conformational stability in aqueous environments using GROMACS .
- QSAR Models : Correlate substituent effects (e.g., biphenyl vs. chlorophenyl) with activity .
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activity data for structural analogs?
- Meta-Analysis : Compare datasets from peer-reviewed studies, focusing on assay conditions (e.g., cell lines, IC₅₀ protocols) .
- Dose-Response Curves : Validate activity thresholds using standardized in vitro models (e.g., HEK293 cells for receptor binding) .
- Control Experiments : Replicate studies with internal standards to rule out batch-to-batch variability .
Methodological Tables
Table 1. Key Analytical Parameters for Quality Control
| Parameter | Method | Acceptance Criteria | Reference |
|---|---|---|---|
| Purity | HPLC (C18 column) | ≥95% (Area normalization) | |
| Chiral Purity | Chiral HPLC | ≥99% (2S,4S isomer) | |
| Moisture Content | Karl Fischer | ≤0.5% w/w |
Table 2. Stability-Indicating Studies
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
